An In-depth Technical Guide to the Chemical Properties of p-Tolyl Octanoate
An In-depth Technical Guide to the Chemical Properties of p-Tolyl Octanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Tolyl octanoate (B1194180), also known as p-cresyl octanoate, is an ester recognized for its distinct floral and fruity aroma. While it has found application in the fragrance and flavor industries, a comprehensive understanding of its chemical properties is essential for researchers exploring its potential in other scientific domains, including drug development. This technical guide provides a detailed overview of the chemical characteristics, synthesis, and spectroscopic profile of p-tolyl octanoate. Furthermore, it explores the biological context of its constituent phenol, p-cresol (B1678582), to offer insights into potential cellular interactions.
Chemical Properties
The fundamental chemical and physical properties of p-tolyl octanoate are summarized in the table below, providing a clear reference for laboratory applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₂O₂ | [1] |
| Molecular Weight | 234.33 g/mol | [1] |
| CAS Number | 59558-23-5 | [1] |
| Appearance | Colorless oily liquid | [2] |
| Odor | Floral, fruity, with animalic and herbaceous undertones | [2] |
| Boiling Point | 175 °C at 12 mmHg | |
| Density | 0.95 g/cm³ | |
| Refractive Index | 1.4840-1.4860 | |
| Solubility | Insoluble in water; soluble in alcohol and oils | [2] |
Synthesis of p-Tolyl Octanoate
The primary method for synthesizing p-tolyl octanoate is through the Fischer-Speier esterification of p-cresol and octanoic acid. This reaction is typically catalyzed by a strong acid.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol outlines a general procedure for the synthesis of p-tolyl octanoate using p-toluenesulfonic acid as a catalyst.
Materials:
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p-Cresol
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Octanoic acid
-
p-Toluenesulfonic acid (catalyst)
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Toluene (B28343) (solvent)
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Anhydrous sodium sulfate (B86663)
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5% Sodium hydroxide (B78521) solution
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Saturated sodium chloride solution (brine)
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Ethyl acetate
Equipment:
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Round-bottom flask
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Dean-Stark apparatus
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Reflux condenser
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine p-cresol (1.0 equivalent), octanoic acid (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 5 mol%).
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Add a sufficient volume of toluene to facilitate azeotropic removal of water.
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Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the equilibrium towards the ester product.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
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Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium hydroxide solution to remove unreacted p-cresol and the acid catalyst.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude p-tolyl octanoate can be further purified by vacuum distillation.
Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum of p-tolyl octanoate is expected to show distinct signals for the aromatic protons of the p-cresyl group and the aliphatic protons of the octanoyl chain.
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Aromatic Protons: Two doublets in the range of δ 7.0-7.3 ppm, corresponding to the ortho and meta protons of the p-substituted benzene (B151609) ring.
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Methyl Protons (Aromatic): A singlet around δ 2.3 ppm for the methyl group attached to the benzene ring.
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Methylene Protons (α to carbonyl): A triplet around δ 2.5 ppm.
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Other Methylene Protons: A series of multiplets in the range of δ 1.2-1.7 ppm.
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Terminal Methyl Protons (Aliphatic): A triplet around δ 0.9 ppm.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
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Carbonyl Carbon: A signal in the downfield region, typically around δ 170-175 ppm.
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Aromatic Carbons: Signals in the range of δ 115-150 ppm. The carbon attached to the ester oxygen will be the most downfield, while the ipso-carbon of the methyl group will be further upfield.
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Aliphatic Carbons: A series of signals in the range of δ 14-35 ppm.
FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present in p-tolyl octanoate.
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C=O Stretch (Ester): A strong absorption band around 1760 cm⁻¹.
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C-O Stretch (Ester): A strong absorption band in the region of 1200-1100 cm⁻¹.
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C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the region of 1600-1450 cm⁻¹.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of p-tolyl octanoate is expected to show a molecular ion peak (M⁺) at m/z 234. The fragmentation pattern will likely involve the cleavage of the ester bond, leading to characteristic fragment ions.
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m/z 107: Corresponding to the p-cresyl cation.
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m/z 127: Corresponding to the octanoyl cation.
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Other fragments resulting from the loss of alkyl chains from the octanoyl group.
Biological Context: The Role of p-Cresol in Cellular Signaling
While p-tolyl octanoate itself has not been extensively studied for its biological activity, its hydrolysis would release p-cresol and octanoic acid. p-Cresol, a well-documented uremic toxin, is known to exert significant effects on various cellular processes, primarily through the induction of oxidative stress.[3]
p-Cresol and Oxidative Stress-Induced Signaling
p-Cresol has been shown to increase the production of reactive oxygen species (ROS) in cells, leading to a state of oxidative stress.[3] This imbalance can trigger a cascade of downstream signaling events.
One of the key pathways activated by p-cresol-induced oxidative stress is the Nuclear Factor-kappa B (NF-κB) pathway .[4] Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Oxidative stress can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[5]
Furthermore, p-cresol and its metabolites have been implicated in the activation of Mitogen-Activated Protein Kinase (MAPK) pathways , such as JNK and p38.[6] These pathways are crucial in regulating cellular responses to stress, including inflammation, apoptosis, and proliferation.
Conclusion
p-Tolyl octanoate is a readily synthesizable ester with well-defined chemical and physical properties. While its primary application has been in the fragrance industry, an understanding of its chemical nature and the biological activity of its constituent molecules, particularly p-cresol, opens avenues for further research. The established links between p-cresol and key cellular signaling pathways involved in oxidative stress and inflammation suggest that p-tolyl octanoate and related compounds could be valuable tools for investigating these processes in various biological systems. This guide provides a foundational resource for scientists and researchers to explore the broader potential of this molecule.
References
- 1. para-Tolyl octanoate [webbook.nist.gov]
- 2. N-OCTANOIC ACID P-TOLYL ESTER(59558-23-5) Raman spectrum [chemicalbook.com]
- 3. p‐Cresol and p‐Cresyl Sulphate Boost Oxidative Stress: A Systematic Review of Recent Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p-cresol but not p-cresyl sulfate stimulate MCP-1 production via NF-κB p65 in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. p-Cresyl sulfate induces osteoblast dysfunction through activating JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
